2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol
Overview
Description
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups and a hydrazone linkage to a dimethoxyphenol moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol typically involves the condensation of 4,6-diphenylpyrimidin-2-amine with an appropriate aldehyde or ketone, followed by the reaction with 3,5-dimethoxyphenol. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process. For example, the use of acetic acid or hydrochloric acid as catalysts can promote the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings .
Scientific Research Applications
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell cycle regulation. By binding to the active site of AURKA, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its hydrazone linkage allows it to act as a chelating agent, binding to metal ions and modulating their biological activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: A precursor in the synthesis of the target compound, known for its anticancer properties.
3,5-Dimethoxyphenol: Another precursor, used in various synthetic applications.
Hydrazones: A class of compounds with similar hydrazone linkages, widely studied for their biological activities.
Uniqueness
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol is unique due to its specific combination of a pyrimidine ring, hydrazone linkage, and dimethoxyphenol moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-3,5-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-31-19-13-23(30)20(24(14-19)32-2)16-26-29-25-27-21(17-9-5-3-6-10-17)15-22(28-25)18-11-7-4-8-12-18/h3-16,30H,1-2H3,(H,27,28,29)/b26-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQXPTKOKXZEAP-QQXSKIMKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=N\NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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